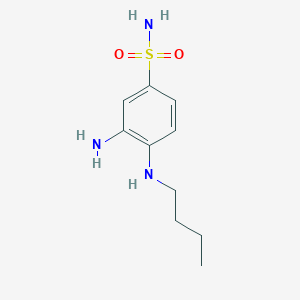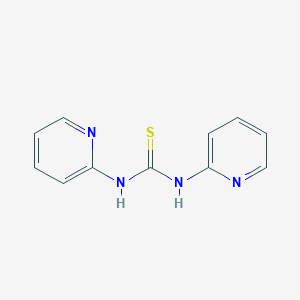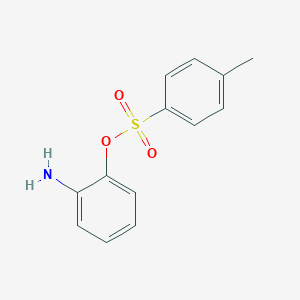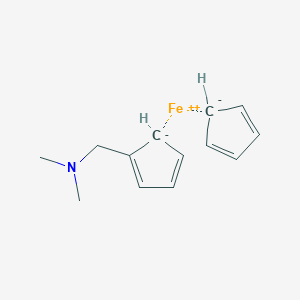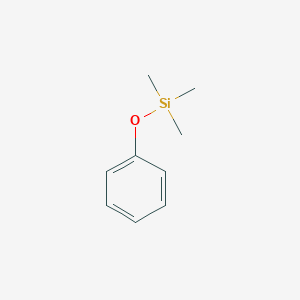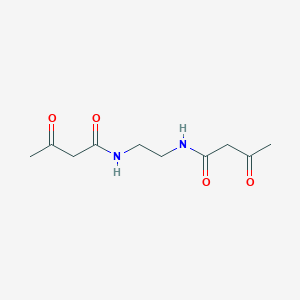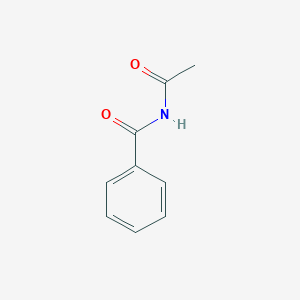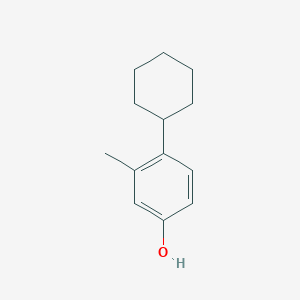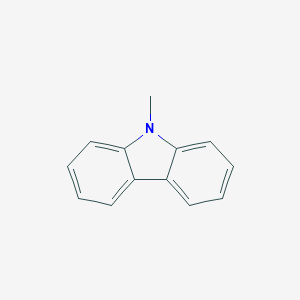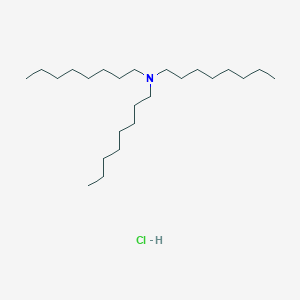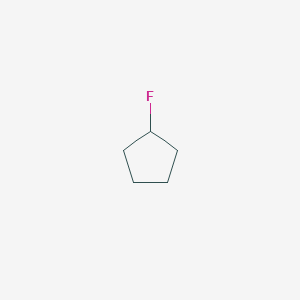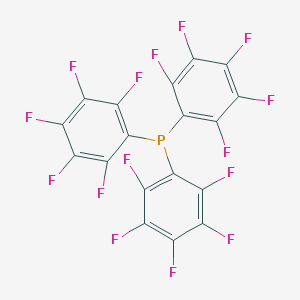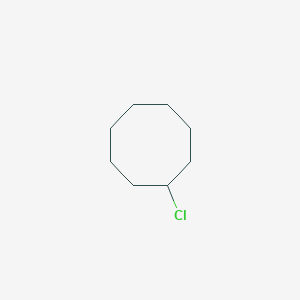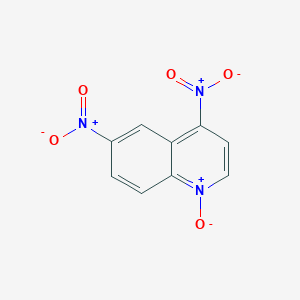
Aluminum, trieicosyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum, trieicosyl- is a chemical compound that is widely used in scientific research for its various biochemical and physiological effects. It is a type of aluminum alkyl compound that has a long chain of 20 carbon atoms, which makes it highly soluble in organic solvents. This compound is synthesized using various methods, and its mechanism of action is well-studied.
Wirkmechanismus
The mechanism of action of aluminum, trieicosyl- is well-studied. It acts as a Lewis acid catalyst, which means it accepts electron pairs from other molecules to form a bond. In Ziegler-Natta polymerization reactions, it coordinates with the titanium tetrachloride catalyst to produce high molecular weight polymers. In organic synthesis reactions, it acts as a co-catalyst to activate the reactants and increase the reaction rate.
Biochemische Und Physiologische Effekte
Aluminum, trieicosyl- has various biochemical and physiological effects. It is known to be toxic to cells and can cause cell death in high concentrations. It also has an immunomodulatory effect, which means it can alter the immune response of cells. Additionally, it can induce oxidative stress in cells, which can lead to DNA damage and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using aluminum, trieicosyl- in lab experiments are its high solubility in organic solvents, its ability to act as a co-catalyst in various reactions, and its well-studied mechanism of action. However, its limitations include its toxicity to cells, its potential to induce oxidative stress, and its high cost compared to other catalysts.
Zukünftige Richtungen
There are several future directions for the use of aluminum, trieicosyl- in scientific research. One direction is to explore its potential as a catalyst in the production of sustainable materials, such as biodegradable plastics. Another direction is to study its immunomodulatory effect and its potential use in cancer immunotherapy. Additionally, its potential use in the production of pharmaceuticals and agrochemicals can also be explored.
Conclusion:
In conclusion, aluminum, trieicosyl- is a chemical compound that has various scientific research applications due to its unique properties. Its synthesis method is well-established, and its mechanism of action is well-studied. It has various biochemical and physiological effects, and its advantages and limitations for lab experiments should be carefully considered. Finally, there are several future directions for the use of aluminum, trieicosyl- in scientific research that can be explored to further understand its potential applications.
Synthesemethoden
The synthesis of aluminum, trieicosyl- can be achieved using various methods. One of the most common methods is the reaction of aluminum trichloride with triethylaluminum in the presence of a Lewis acid catalyst. This reaction produces aluminum, trieicosyl- along with other aluminum alkyl compounds. Another method involves the reaction of aluminum trichloride with eicosane in the presence of triethylaluminum. This method produces a high yield of aluminum, trieicosyl- with minimal impurities.
Wissenschaftliche Forschungsanwendungen
Aluminum, trieicosyl- has various scientific research applications due to its unique properties. It is widely used as a co-catalyst in Ziegler-Natta polymerization reactions to produce high molecular weight polyethylene and polypropylene. It is also used as a catalyst in the production of specialty chemicals, such as fragrances and flavors. Additionally, it is used as a reagent in organic synthesis reactions, such as the Friedel-Crafts reaction and the Grignard reaction.
Eigenschaften
CAS-Nummer |
1529-57-3 |
|---|---|
Produktname |
Aluminum, trieicosyl- |
Molekularformel |
C60H123Al |
Molekulargewicht |
871.6 g/mol |
IUPAC-Name |
tri(icosyl)alumane |
InChI |
InChI=1S/3C20H41.Al/c3*1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2;/h3*1,3-20H2,2H3; |
InChI-Schlüssel |
FNZVPOPUGCLHJA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCC[Al](CCCCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCC[Al](CCCCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCCCC |
Andere CAS-Nummern |
1529-57-3 |
Haltbarkeit |
Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



